Trimethyltetradecylammonium

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethyltetradecylammonium can be synthesized through the reaction of tetradecylamine with methyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tetradecylamine and methyl chloride are reacted in the presence of a catalyst. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Reaktionstypen: Tetradecyltrimethylammonium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um Verbindungen mit niedrigerem Oxidationszustand zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloridion durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Hydroxidionen, Cyanidionen und Thiolationen werden häufig verwendet.

Hauptprodukte:

Oxidation: Bildung entsprechender Oxide.

Reduktion: Bildung von Verbindungen mit niedrigerem Oxidationszustand.

Substitution: Bildung substituierter Ammoniumverbindungen.

Wissenschaftliche Forschungsanwendungen

Tetradecyltrimethylammonium wird aufgrund seiner vielseitigen Eigenschaften in der wissenschaftlichen Forschung umfassend eingesetzt:

Chemie: Es wird als Phasentransferkatalysator in der organischen Synthese verwendet und erleichtert den Transfer von Reaktanten zwischen verschiedenen Phasen.

Biologie: Es wird in Zelllysepuffern zur Extraktion von Zellbestandteilen verwendet.

Medizin: Es wird in Formulierungen für antimikrobielle Mittel verwendet, da es bakterizide Eigenschaften besitzt.

Industrie: Es wird als Tensid in Reinigungsmitteln, Emulgatoren und Antistatika verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Tetradecyltrimethylammonium beinhaltet seine Wechselwirkung mit Zellmembranen. Als kationisches Tensid stört es die Lipiddoppelschicht von Zellmembranen, was zu Zelllyse und Zelltod führt. Diese Eigenschaft ist besonders nützlich in seinen antimikrobiellen Anwendungen .

Ähnliche Verbindungen:

Cetyltrimethylammoniumchlorid: Ähnlich in der Struktur, aber mit einer längeren Alkylkette.

Dodecyltrimethylammoniumchlorid: Ähnlich, aber mit einer kürzeren Alkylkette.

Hexadecyltrimethylammoniumchlorid: Ähnlich, aber mit einer längeren Alkylkette.

Einzigartigkeit: Tetradecyltrimethylammonium ist einzigartig aufgrund seiner optimalen Kettenlänge, die ein Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften bietet, wodurch es als Tensid und antimikrobielles Mittel sehr effektiv ist .

Wirkmechanismus

The mechanism of action of trimethyltetradecylammonium involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications .

Vergleich Mit ähnlichen Verbindungen

Cetyltrimethylammonium chloride: Similar in structure but with a longer alkyl chain.

Dodecyltrimethylammonium chloride: Similar but with a shorter alkyl chain.

Hexadecyltrimethylammonium chloride: Similar but with a longer alkyl chain.

Uniqueness: Trimethyltetradecylammonium is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent .

Biologische Aktivität

Trimethyltetradecylammonium (TTA) is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial applications. This article explores its biological properties, toxicity, and potential applications, supported by diverse research findings and case studies.

Chemical Structure and Properties

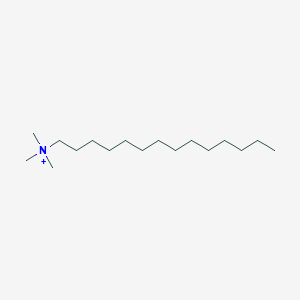

This compound is characterized by a long hydrophobic tetradecyl chain and a positively charged trimethylammonium group. Its molecular formula is with a molecular weight of 336.39 g/mol. The compound is soluble in water and exhibits surfactant properties, making it valuable in various biological and industrial applications.

Antimicrobial Properties

TTA has been studied for its effectiveness against various microorganisms, including bacteria and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes due to its amphiphilic nature.

-

Case Study 1: Antibacterial Activity Against Streptococcus mutans

A study demonstrated that TTA exhibited significant antibacterial activity against Streptococcus mutans, a major contributor to dental caries. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5% in dental resin formulations, indicating its potential use in oral health products . -

Case Study 2: Efficacy Against Biofilms

Another investigation highlighted TTA's ability to inhibit biofilm formation on dental materials. The presence of TTA significantly reduced bacterial colonization, suggesting its usefulness in preventing biofilm-related infections .

Cytotoxicity

While TTA shows promising antimicrobial activity, its cytotoxic effects have also been assessed:

- Cytotoxicity Studies

Research indicates that TTA can exhibit cytotoxic effects on human keratinocytes at higher concentrations. The cytotoxicity was dose-dependent, with lower concentrations (0.5%) showing negligible effects on cell viability .

Toxicological Profile

Understanding the toxicity of TTA is crucial for its safe application:

Applications

Given its properties, TTA has potential applications in various fields:

- Pharmaceuticals : As a preservative and antimicrobial agent in formulations.

- Cosmetics : Used for its conditioning and antimicrobial properties in hair care products.

- Industrial Cleaning : Effective in formulations aimed at disinfecting surfaces due to its broad-spectrum activity against pathogens.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.39 g/mol |

| Antimicrobial Activity | Effective against Streptococcus mutans |

| Minimum Inhibitory Concentration | 0.5% in dental resins |

| LD50 (oral rat) | >3000 mg/kg |

| Cytotoxicity | Dose-dependent; significant at higher concentrations |

Eigenschaften

IUPAC Name |

trimethyl(tetradecyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4/h5-17H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFDLEXFOHUASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1119-97-7 (bromide), 4574-04-3 (chloride), 65059-43-0 (CH3SO4 salt), 1119-97-7 (bromide salt/solvate) | |

| Record name | Tetradecyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045009 | |

| Record name | N,N,N-trimethyltetradecan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cetrimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10182-92-0, 8044-71-1 | |

| Record name | Tetradecyltrimethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyltetradecylammonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N,N-trimethyltetradecan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyltetradecylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetrimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3IR7RCT6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.